Home > Products > Screening Compounds P81915 > GD1a-Ganglioside
GD1a-Ganglioside -

GD1a-Ganglioside

Catalog Number: EVT-13967067
CAS Number:
Molecular Formula: C84H154N6O40
Molecular Weight: 1888.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GD1a-ganglioside is predominantly sourced from mammalian brain tissues, particularly porcine brain extracts, where it constitutes a significant portion of the ganglioside profile. It can also be synthesized through various biochemical methods for research and therapeutic applications .

Classification

Gangliosides are classified based on their sialic acid content and structure. GD1a belongs to the family of disialogangliosides, which are characterized by having two sialic acid residues. It is structurally related to other gangliosides such as GM1 and GD1b, sharing a common tetrasaccharide core but differing in the number and linkage of sialic acids .

Synthesis Analysis

The synthesis of GD1a-ganglioside involves several enzymatic steps that occur primarily in the Golgi apparatus. The process begins with a common precursor, GM3, which is derived from lactosylceramide. Two main pathways facilitate the conversion of GM3 into more complex gangliosides:

  1. Pathway A: This pathway leads to the formation of GM2, GM1a, and GD1a.
  2. Pathway B: This pathway results in the synthesis of GD3, GD2, GD1b, GT1b, and GQ1b.

The biosynthesis involves specific glycosyltransferases that sequentially add monosaccharide units or sialic acids to the growing oligosaccharide chain .

Technical Details

  • Extraction Method: Gangliosides are typically extracted from lipid sources using chloroform/methanol mixtures followed by partitioning techniques to isolate gangliosides from other lipids .
  • Purification Techniques: High-performance thin-layer chromatography (HPTLC) is commonly employed for analyzing and purifying gangliosides after extraction .
Molecular Structure Analysis

The molecular structure of GD1a-ganglioside can be represented as follows:

  • Molecular Formula: C84H154N6O39
  • Molecular Weight: Approximately 1517.23 g/mol

Structural Data

  • Core Structure: The basic structure includes a tetrasaccharide core (Galβ1–3GalNAcβ1–4Galβ1–4Glcβ1–1′Cer) with additional modifications via sialylation.
  • Sialic Acid Linkages: The terminal galactose carries an α2–3-linked sialic acid, which is characteristic of GD1a .
Chemical Reactions Analysis

GD1a-ganglioside participates in various biochemical reactions that are essential for its biological functions:

  • Viral Interaction: It acts as a receptor for certain viruses, such as Sendai virus, facilitating viral binding and fusion with host cell membranes. The presence of GD1a enhances the kinetics of viral binding but may reduce fusion rates due to alterations in membrane dynamics .
  • Enzymatic Reactions: Glycosyltransferases catalyze the addition of sugar moieties during its biosynthesis. Each enzyme specificity contributes to the unique structural characteristics of gangliosides .

Technical Details

  • Kinetics Studies: Research has shown that varying concentrations of GD1a affect the rate constants for viral binding and fusion processes, indicating its role in modulating membrane properties during viral infections .
Mechanism of Action

The mechanism by which GD1a-ganglioside exerts its biological effects primarily involves its interaction with cell membranes and signaling pathways:

  • Cell Signaling Modulation: GD1a influences signal transduction pathways by clustering within lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids. This clustering can enhance receptor signaling or alter membrane fluidity .
  • Viral Fusion Facilitation: By acting as a receptor for certain viruses, GD1a promotes viral entry into cells through membrane fusion processes. Its structural properties enable it to interact favorably with viral proteins .

Data Insights

Studies indicate that GD1a's presence alters membrane phase behavior and enhances binding kinetics without significantly increasing fusion rates, suggesting a nuanced role in viral pathogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous liquid or solid depending on concentration.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its amphiphilic nature.

Chemical Properties

  • Hygroscopicity: Not hygroscopic; does not absorb moisture from the air.
  • Light Sensitivity: Stable under normal light conditions but may degrade under prolonged exposure to UV light.

Relevant Data

The chemical stability and reactivity can vary based on environmental conditions such as pH and temperature, influencing its functional roles within biological systems .

Applications

GD1a-ganglioside has several important scientific applications:

  • Neurobiology Research: It serves as a model compound for studying ganglioside functions in neuronal signaling and development.
  • Vaccine Development: Its role as a receptor for viruses makes it relevant in vaccine research targeting viral infections.
  • Therapeutics: Emerging studies suggest potential therapeutic uses in neurodegenerative diseases due to its neuroprotective properties .
Introduction to GD1a-Ganglioside in Neurological and Immunological Research

Historical Context of Ganglioside Discovery and Classification

The study of gangliosides began in 1942 when German scientist Ernst Klenk first isolated these glycosphingolipids from neuronal cell membranes. Early work revealed that gangliosides were particularly abundant in gray matter of the brain, constituting up to 6% of brain lipids. The current classification system emerged in the 1960s-70s, when Swedish biochemist Lars Svennerholm established the "Svennerholm nomenclature" based on migration patterns in thin-layer chromatography. This system categorizes gangliosides into series (0-, a-, b-, c-) according to their sialylation patterns:

  • a-series: One sialic acid on inner galactose (e.g., GM1, GD1a)
  • b-series: Two sialic acids on inner galactose (e.g., GD1b, GT1b)

GD1a was identified as a major component of the vertebrate nervous system, comprising 15-20% of total brain gangliosides in mammals. Its discovery coincided with growing recognition that gangliosides are not merely structural components but critical modulators of cell signaling and recognition [1] [2].

Table 1: Historical Milestones in Ganglioside Research

YearDiscoveryKey Researcher
1935Isolation of first glycolipids from brainErnst Klenk
1942"Ganglioside" term coinedErnst Klenk
1963Svennerholm classification systemLars Svennerholm
1980sGD1a localization in motor neuronsMultiple groups
1992GD1a-antibody association with AMANYuki et al.

GD1a-Ganglioside: Structural and Functional Distinctiveness

GD1a (IV³Neu5Ac,II³Neu5Ac-Gg4Cer) exhibits a disialylated tetrasaccharide core structure: GalNAcβ1-4[Neu5Acα2-3]Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. Its ceramide anchor typically contains C18:0 fatty acids (stearic acid) and d18:1/d20:1 sphingosine bases. Three features confer functional uniqueness:

  • Terminal α2-3-linked sialic acid: This position creates a high-affinity binding epitope for myelin-associated glycoprotein (MAG), facilitating axon-myelin stabilization. MAG recognizes the Neu5Acα2-3Galβ1-3GalNAc motif present in GD1a and GT1b [1] [6].

  • Spatial orientation: GD1a's glycan headgroup extends 2-2.5 nm from the membrane surface—significantly farther than phospholipids (~0.8 nm)—enabling trans interactions with ligands on apposing cells [2].

  • Lipid raft partitioning: GD1a concentrates in membrane microdomains enriched in cholesterol and sphingomyelin, where it laterally associates with neurotrophin receptors (Trk) and modulates their signaling [6] [10].

Table 2: Comparative Features of Major Brain Gangliosides

GangliosideSialic AcidsCore StructurePrimary LocalizationKey Functions
GD1a2a-seriesMotor neurons, nodes of RanvierAxon-myelin stabilization, receptor modulation
GM11a-seriesMyelin, cortical neuronsNeurotrophin signaling, calcium homeostasis
GD1b2b-seriesSensory neuronsNeuronal differentiation
GT1b3b-seriesAxons, presynaptic terminalsMAG binding, neurite outgrowth

Functionally, GD1a regulates:

  • Neuronal excitability: Modulates voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels at nodes of Ranvier
  • Axon stability: Forms cis-complexes with MAG to maintain neurofilament spacing and axon caliber
  • Synaptic plasticity: Facilitates vesicle docking through interactions with synaptotagmin [1] [6] [8].

Research Significance in Neuroimmunology and Autoimmune Pathogenesis

GD1a occupies a pivotal position in neuroimmunology due to its dual roles in neural protection and autoimmune targeting:

Molecular Mimicry in Guillain-Barré Syndrome (GBS):Campylobacter jejuni lipooligosaccharides (LOS) express GD1a-like epitopes (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Gal). Approximately 30% of C. jejuni strains from GBS patients bear this epitope. Antibodies against these LOS cross-react with neural GD1a, initiating complement-mediated attack at:

  • Nodes of Ranvier: Disrupting ion channel clusters
  • Motor nerve terminals: Blocking neuromuscular transmission
  • Periaxonal space: Causing axonal degeneration [3] [7] [9].

This underlies the acute motor axonal neuropathy (AMAN) variant of GBS, characterized by rapid flaccid paralysis without sensory involvement. IgG anti-GD1a antibodies are detected in ~60% of AMAN cases, where they correlate with:

  • Preceding C. jejuni infection
  • Selective motor involvement
  • Poor recovery in patients with high antibody titers [5] [8].

Paranodal Targeting:High-resolution immunohistochemistry reveals GD1a enrichment at paranodal myelin loops. Anti-GD1a antibodies disrupt the axon-glia junction, compromising the diffusion barrier that maintains nodal ion gradients. This explains the characteristic conduction block preceding axonal degeneration in AMAN [5] [8].

Ganglioside Complexes:GD1a forms heteromeric complexes with GM1 or GalNAc-GD1a in membranes. Antibodies against these complexes (GD1a/GM1 or GD1a/GalNAc-GD1a) occur in 10-15% of GBS sera and bind with higher avidity than those targeting single gangliosides. This phenomenon explains seronegativity in some patients when tested against individual gangliosides [3].

Table 3: Anti-Ganglioside Antibodies in GBS Variants

Antibody TargetGBS VariantPreceding InfectionClinical FeaturesFrequency
GD1a (IgG)AMANC. jejuni (70%)Pure motor weakness, rapid progression60% of AMAN
GD1a/GM1 complexesAMANC. jejuniSevere respiratory involvement10-15%
GQ1bMiller Fisher syndromeC. jejuni, H. influenzaeOphthalmoplegia, ataxia>90%
GM1 (IgM)Multifocal motor neuropathyNoneAsymmetric limb weakness50-80%

Neurodegenerative Context:Beyond autoimmunity, GD1a depletion occurs in:

  • Parkinson's disease: Substantia nigra shows 40-60% GD1a reduction
  • Aging: Prefrontal cortex GD1a decreases by ~30% in nonagenarians
  • Epilepsy: Hippocampal GD1a is reduced in pilocarpine-induced status epilepticus [6].

These changes may impair MAG-dependent maintenance of axonal integrity, contributing to progressive neurodegeneration. Recent studies also implicate GD1a in α-synuclein aggregation, suggesting broader roles in protein misfolding disorders [6].

Properties

Product Name

GD1a-Ganglioside

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

Molecular Formula

C84H154N6O40

Molecular Weight

1888.1 g/mol

InChI

InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1

InChI Key

PLLLCEYCBUPZIU-NCOAJCKSSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.